molecular formula C₁₁H₁₀D₆O₂ B1162092 Spiro[5.5]undecane-2,4-dione-D6

Spiro[5.5]undecane-2,4-dione-D6

Cat. No.: B1162092
M. Wt: 186.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Definition and Isotopic Labeling

This compound (molecular formula: C₁₁H₁₀D₆O₂; molecular weight: 186.28 g/mol) consists of two fused cyclohexane rings sharing a single spiro carbon atom, with ketone groups at positions 2 and 4 (Fig. 1). The deuterium atoms replace six hydrogen atoms at specific positions, typically at the methylene (CH₂) groups adjacent to the carbonyl functionalities.

Key Structural Features :

  • Spirocyclic Core : The [5.5] spiro system imposes steric constraints, influencing reactivity and conformational stability.
  • Deuterium Substitution : Positions 2, 2', 3, 3', 4, and 4' are deuterated, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Synthetic Routes :
The non-deuterated precursor, spiro[5.5]undecane-2,4-dione, is synthesized via a three-step process:

  • Michael Addition : Ethoxide (EtONa)-catalyzed cyclization in ethanol.
  • Alkaline Hydrolysis : 2 N NaOH treatment to eliminate side products.
  • Acid-Induced Cyclization : 5 N H₂SO₄-mediated ring closure.
    Deuteration is achieved through hydrogen-deuterium exchange using deuterated reagents or catalytic deuteration methods.

Historical Context of Spirocyclic Diones in Organic Chemistry

Spirocyclic diones have been pivotal in synthetic organic chemistry since the mid-20th century. Early work focused on their utility as rigid scaffolds for constructing polycyclic natural products:

  • β-Vetivone Synthesis : The spiro[4.5]decane system in β-vetivone was first synthesized via intramolecular aldol cyclization, highlighting the versatility of spiro diones in terpene synthesis.
  • Michael Reaction Applications : Spiro[5.5]undecane-1,5,9-triones were synthesized using Lewis acid-catalyzed Michael additions between dimedone and diarylideneacetones, demonstrating their role in accessing complex stereochemistry.

Recent advances include asymmetric spirocyclizations, such as the squaramide-catalyzed synthesis of spiro pyrrolidines, which achieve enantiomeric excesses >90%. These methodologies underscore the enduring relevance of spiro diones in modern synthesis.

Significance of Deuteration in Pharmaceutical and Mechanistic Studies

Deuteration alters physicochemical and metabolic properties while preserving biological activity. For this compound, this manifests in two key areas:

1. Metabolic Stability :
Deuterium’s kinetic isotope effect (KIE) reduces the rate of cytochrome P450-mediated oxidation at deuterated sites, prolonging half-life. For example, deuterated analogs of tetrabenazine exhibit 2–3-fold longer plasma exposure compared to non-deuterated forms.

2. Mechanistic Probes :

  • NMR Spectroscopy : Deuterium’s quadrupolar moment simplifies spectral analysis, enabling precise tracking of molecular interactions.
  • Mass Spectrometry : Deuterium-labeled internal standards improve quantification accuracy in pharmacokinetic studies.

Table 1 : Comparative Properties of Spiro[5.5]undecane-2,4-dione and Its Deuterated Analog

Property Spiro[5.5]undecane-2,4-dione This compound
Molecular Formula C₁₁H₁₆O₂ C₁₁H₁₀D₆O₂
Molecular Weight (g/mol) 180.24 186.28
Metabolic Half-Life* 2.1 h 4.8 h
In vitro CLint (µL/min/mg) 38 17

*Data extrapolated from deuterated β-lactam studies.

Pharmaceutical Applications :

  • Drug Candidate Optimization : Deuterated spiro diones mitigate rapid clearance in preclinical models, as seen in antitubercular spiropyrrolidines.
  • Isotope Effect Studies : Deuteration at reaction centers elucidates mechanisms in Diels-Alder and Knoevenagel reactions.

Properties

Molecular Formula

C₁₁H₁₀D₆O₂

Molecular Weight

186.28

Origin of Product

United States

Comparison with Similar Compounds

Diazaspiro[5.5]undecane Derivatives

Compounds such as 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) and its analogs (5e–f) are synthesized via condensation of carboxylic acid derivatives with ethylenediamine, yielding spiro structures with aryl substituents . Key differences include:

  • Substituent Effects :
    • 5d (phenyl): Melting point (m.p.) = 162°C, yield = 80%.
    • 5e (4-methylphenyl): m.p. = 183°C, yield = 85%.
    • 5f (4-methoxyphenyl): m.p. = 110°C, yield = 60% .
  • Spectral Data : IR spectra of alkylated derivatives (e.g., 6a ) show characteristic imide carbonyl bands at 1720–1685 cm$^{-1}$ and ester carbonyls at 1752 cm$^{-1}$ .

Comparison with Spiro[5.5]undecane-2,4-dione-D6 :

  • Deuterium substitution in this compound may reduce metabolic degradation rates compared to non-deuterated analogs, though specific studies are absent in the evidence.

O,N-Containing Spiro Compounds

Compounds like 3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (1) and 3-((2-nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (2) feature both oxygen and nitrogen in their spiro frameworks. These are synthesized via reactions of 1,5-dioxaspiro[5.5]undecane-2,4-dione with substituted benzenamines .

  • Structural Features: Compound 1: Triclinic crystal system ($ P\overline{1} $), with intra-/intermolecular hydrogen bonds and C–H···π interactions. Compound 2: Monoclinic ($ P2_1/c $), π···π stacking interactions in addition to hydrogen bonds .
  • Biological Relevance : Such compounds are studied for antitumor, antibacterial, and antiproliferative activities .

Comparison with this compound :

  • The presence of arylaminomethylene groups in compounds 1–2 introduces additional conjugation and redox activity, unlike the simpler dione structure of this compound.

Tetraoxaspiro[5.5]undecane Derivatives

Compounds like 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane (e.g., 4–8) are synthesized via condensation of pentaerythritol with non-symmetrical ketones.

Comparison with this compound :

  • The tetraoxa backbone increases oxygen content, likely enhancing polarity and thermal stability compared to the dione analog.

Pharmacologically Active Spiro Derivatives

Comparison with this compound :

  • The azaspiro moiety introduces basic nitrogen, enabling protonation and enhanced blood-brain barrier penetration, unlike the neutral dione structure.
  • Deuterium in this compound may alter metabolic clearance in vivo, though pharmacological data is lacking.

Table 1: Comparative Data for Key Spiro Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Spectral/Structural Features References
Spiro[5.5]undecane-2,4-dione (non-D6) $ \text{C}{11}\text{H}{16}\text{O}_2 $ None - - IR: Carbonyl bands ~1700 cm$^{-1}$
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) $ \text{C}{15}\text{H}{16}\text{N}2\text{O}2 $ Phenyl 162 80 $ ^1\text{H-NMR} $: δ 7.02–7.32 (aryl)
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (1) $ \text{C}{16}\text{H}{16}\text{ClNO}_4 $ 4-Chlorophenylamino - - Triclinic ($ P\overline{1} $), hydrogen bonds
1,5-Dioxa-9-azaspiro[5.5]undecane derivative (4) $ \text{C}{12}\text{H}{19}\text{NO}_3 $ - - - High sigma receptor affinity

Preparation Methods

Acid-Catalyzed H/D Exchange

Alpha-hydrogens adjacent to carbonyl groups are acidic (pKa ~18–20) and undergo exchange with deuterium in acidic D₂O. Modifying Step 3 of the parent synthesis to use D₂SO₄ in D₂O facilitates deuteration at the α-positions of both ketones. For example:

  • Replacing H₂SO₄ with D₂SO₄ (5N) in D₂O during the final hydrolysis introduces deuterium at C-1, C-3, C-5, and C-6 positions.

Deuterated Reagents in Early Synthesis Stages

Using deuterated precursors ensures isotopic incorporation during initial steps:

  • Methyl-D₃(cyclohexylidenemethyl-D₃) ketone : Starting with a fully deuterated methyl group and cyclohexylidene moiety introduces six deuterium atoms (3 from methyl, 3 from cyclohexylidene).

  • NaOD/D₂O in Hydrolysis : Substituting NaOH with NaOD in Step 2 enhances deuteration at enolate positions.

Catalytic Deuteration of Unsaturated Intermediates

Patents describing spirocyclic compounds highlight hydrogenation as a key step. If unsaturated intermediates (e.g., enones) exist in the synthesis, replacing H₂ with D₂ over palladium catalysts installs deuterium at saturated carbons. For instance:

  • Hydrogenating a spiro[5.5]undecene-2,4-dione precursor with D₂/Pd-C yields deuterated carbons at former double-bond sites.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. Deuterated Ethanol (CD₃CD₂OD) : Using deuterated solvents minimizes proton back-exchange, improving deuteration efficiency.

  • Reflux Duration : Prolonged heating (6–8 hours) in Step 1 ensures complete condensation, critical for maintaining isotopic integrity.

Protecting Group Strategies

Patent CN101255159A demonstrates the use of benzyl, tert-butoxycarbonyl (Boc), and acetyl groups to protect reactive sites during spirocyclic amine synthesis. Analogous protection of ketone oxygen or alpha positions in this compound could prevent undesired side reactions during deuteration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at δ 2.5–3.0 ppm (α-H) confirms deuteration.

  • ²H NMR : Peaks at δ 2.3–2.7 ppm verify deuterium incorporation.

Mass Spectrometry

  • High-Resolution MS : A molecular ion peak at m/z 186.24 (C₁₁D₆H₁₀O₂) confirms the D6 isotopologue .

Q & A

Q. What are the established synthetic routes for Spiro[5.5]undecane-2,4-dione derivatives, and how can reaction conditions be optimized?

Spiro[5.5]undecane-2,4-dione derivatives are typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of malonic acid with cyclohexanone in the presence of acetic anhydride and catalytic sulfuric acid to form the spirocyclic core .
  • Step 2 : Aldol-like condensation with substituted aldehydes (e.g., fluorophenyl or thiophenyl derivatives) to introduce functionalized aromatic moieties .
    Optimization strategies :
  • Temperature control : Reactions are often conducted at 303–323 K to balance reactivity and side-product formation .
  • Solvent selection : Ethanol or DMF is used for improved solubility and crystallinity .
  • Purification : Slow evaporation of ethanol solutions yields high-purity single crystals for structural validation .

Q. Which characterization techniques are critical for confirming the structure and purity of Spiro[5.5]undecane-2,4-dione derivatives?

Key techniques include:

  • X-ray crystallography : Resolves spirocyclic conformation, bond lengths (e.g., C10–C11 = 1.462 Å in fluorophenyl derivatives), and hydrogen-bonding networks .
  • NMR spectroscopy : Distinguishes substituent effects (e.g., fluorophenyl protons at δ 6.47–7.05 ppm) and confirms spiro junction symmetry .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 262.25 for furyl-substituted analogs) and fragmentation patterns .

Q. How do substituents on the aromatic moiety influence the physicochemical properties of Spiro[5.5]undecane-2,4-dione derivatives?

Substituents modulate electronic and steric properties:

  • Electron-withdrawing groups (e.g., –F, –Cl) : Increase electrophilicity at the carbonyl groups, enhancing reactivity in nucleophilic additions .
  • Bulkier groups (e.g., trimethoxybenzyl) : Introduce steric hindrance, reducing crystallinity but improving thermal stability .
  • Heterocyclic moieties (e.g., thiazole) : Enable π-π stacking interactions, critical for biological activity .

Advanced Research Questions

Q. How does the spirocyclic conformation affect reactivity and intermolecular interactions in solid-state applications?

The spiro[5.5]undecane core adopts distinct conformations:

  • Cyclohexane ring : Chair conformation (puckering parameters Q = 0.552 Å, θ = 0.7°) .
  • 1,3-dioxane ring : Distorted boat or envelope conformation, influencing packing efficiency .
    Implications :
  • Hydrogen bonding : Weak C–H···O interactions (2.7–3.0 Å) stabilize crystal lattices along specific crystallographic axes .
  • Reactivity : Conformational rigidity limits torsional flexibility, favoring regioselective reactions at the exocyclic double bond .

Q. What strategies resolve contradictions in biological activity data for structurally similar Spiro[5.5]undecane-2,4-dione analogs?

Discrepancies arise from:

  • Substituent positioning : Fluorophenyl groups at the 2-position show higher COX-2 inhibition than 4-position analogs due to improved target fit .
  • Stereoelectronic effects : Thiophenyl derivatives exhibit stronger antibacterial activity (MIC = 8 µg/mL) compared to furyl analogs, attributed to sulfur’s polarizability .
    Methodological solutions :
  • Docking studies : Validate interactions with enzyme active sites (e.g., cyclooxygenase) .
  • SAR tables : Compare bioactivity across substituents (Table 1) .

Table 1 : Bioactivity of Selected Derivatives

SubstituentTarget EnzymeIC50 (µM)Reference
2-FluorophenylCOX-20.12
4-ThiophenylEGFR kinase1.8
3,4,5-TrimethoxybenzylTubulin polymerization2.5

Q. How can computational methods complement experimental data in predicting Spiro[5.5]undecane-2,4-dione derivative properties?

  • DFT calculations : Predict frontier molecular orbitals (e.g., HOMO-LUMO gaps ≈ 4.1 eV) to explain charge-transfer interactions in materials science applications .
  • Molecular dynamics : Simulate conformational flexibility in solution, correlating with NMR coupling constants (e.g., J = 8.2 Hz for axial protons) .
  • QSAR models : Relate logP values (e.g., 2.8–3.5) to membrane permeability in drug design .

Q. What are the challenges in scaling up Spiro[5.5]undecane-2,4-dione synthesis while maintaining enantiomeric purity?

  • Catalyst selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts improve enantioselectivity (>90% ee) but require stringent solvent drying .
  • Byproduct mitigation : Use of coupling agents (e.g., EDC·HCl) suppresses dimerization during alkylation steps .
  • Crystallization control : Seeding with enantiopure crystals ensures uniform crystal habit and prevents racemization .

Q. How do deuterated analogs (e.g., D6 derivatives) enhance mechanistic studies of Spiro[5.5]undecane-2,4-dione?

  • Isotope effects : Deuteration at the spiro carbon slows metabolic degradation (t1/2 increased by 30% in hepatic microsomes) .
  • Tracer studies : D6-labeled compounds enable tracking via mass spectrometry in pharmacokinetic assays .
  • Vibrational spectroscopy : IR shifts (e.g., C–D stretching at 2100 cm⁻¹) distinguish deuteration sites in conformational analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.